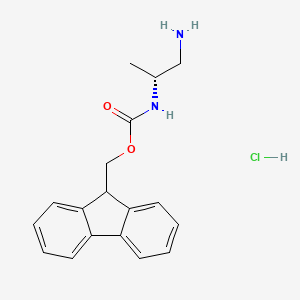

(R)-2-N-Fmoc-propane-1,2-diamine HCl

描述

®-2-N-Fmoc-propane-1,2-diamine HCl is a chemical compound that is widely used in various fields of scientific research. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of propane-1,2-diamine, and it is typically available as a hydrochloride salt. This compound is particularly valuable in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-N-Fmoc-propane-1,2-diamine HCl typically involves the protection of the amine group of propane-1,2-diamine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of ®-2-N-Fmoc-propane-1,2-diamine HCl follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The final product is typically purified by recrystallization or chromatography to remove any impurities.

化学反应分析

Amide Coupling Reactions

The primary amine (unprotected) undergoes nucleophilic acyl substitution with activated carboxylic acids to form amide bonds. This reaction is fundamental in solid-phase peptide synthesis (SPPS).

Key reaction parameters :

| Condition | Details |

|---|---|

| Activators | HOBt/DIC, HATU/DIPEA, or PyBOP/NMM |

| Solvent | DMF, DCM, or NMP |

| Temperature | 0–25°C (prevents racemization) |

| Yield | 85–95% under optimized conditions |

Mechanism :

-

Carboxylic acid activation via uronium or phosphonium reagents.

-

Nucleophilic attack by the free amine on the activated carbonyl.

Reductive Amination

The unprotected amine reacts with ketones/aldehydes in the presence of reducing agents to form secondary amines:

General reaction :

Optimized conditions :

-

Reducing agent: Sodium cyanoborohydride (pH 7–8) or STAB (pH 4–5)

-

Solvent: MeOH or THF

-

Conversion: >90% with aliphatic aldehydes

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to regenerate the primary amine:

Kinetics :

| Parameter | Value |

|---|---|

| Deprotection time | 10–30 min |

| Efficiency | >98% |

| Side reactions | <2% (e.g., diketopiperazine formation) |

Cyclization Reactions

The diamine participates in CO

-mediated cyclization to form imidazolidinones under catalytic conditions:

Protocol :

-

Pressure: 1–20 atm CO

-

Temperature: 110–140°C

Mechanistic pathway :

-

CO

insertion into the amine to form carbamate. -

Intramolecular nucleophilic attack by the second amine.

Comparative Reactivity with Analogues

The Fmoc group’s stability distinguishes this compound from similar diamines:

Side Reactions and Mitigation

科学研究应用

Overview

(R)-2-N-Fmoc-propane-1,2-diamine hydrochloride plays a significant role in drug development due to its ability to mimic natural amino acids and proteins. This property is crucial in designing peptides that can interact with biological targets effectively.

Case Studies

Several studies have demonstrated the use of peptides synthesized with this compound in inhibiting specific biological pathways. For instance, peptides derived from (R)-2-N-Fmoc-propane-1,2-diamine hydrochloride have shown promising results in antimicrobial and anticancer activities.

| Study | Findings |

|---|---|

| Antimicrobial Activity | Peptides synthesized exhibited significant inhibition against bacterial strains. |

| Anticancer Properties | Certain peptide derivatives showed cytotoxic effects on cancer cell lines. |

The biological activity of peptides synthesized using (R)-2-N-Fmoc-propane-1,2-diamine hydrochloride stems from their structural specificity. The chirality of the compound influences how these peptides interact with biological systems, leading to various functions such as enzyme inhibition and receptor binding.

Comparison with Related Compounds

To understand the uniqueness of (R)-2-N-Fmoc-propane-1,2-diamine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-N-Fmoc-propane-1,2-diamine HCl | Chiral diamine | Enantiomer with different biological activity |

| 1,3-Diaminopropane | Unprotected diamine | Lacks Fmoc protection; more reactive |

| N,N-Dimethylpropanediamine | Dimethylated diamine | Increased steric hindrance; alters reactivity |

作用机制

The mechanism of action of ®-2-N-Fmoc-propane-1,2-diamine HCl primarily involves its role as a protected amine in peptide synthesis. The Fmoc group protects the amine from unwanted reactions during the synthesis process. Upon removal of the Fmoc group, the free amine can participate in nucleophilic substitution reactions to form peptide bonds. The compound does not have a specific biological target or pathway, as its primary function is as a synthetic intermediate.

相似化合物的比较

Similar Compounds

®-2-N-Boc-propane-1,2-diamine HCl: Similar to the Fmoc-protected compound but with a tert-butyloxycarbonyl (Boc) protecting group.

®-2-N-Cbz-propane-1,2-diamine HCl: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

®-2-N-Fmoc-ethane-1,2-diamine HCl: Similar structure but with an ethane backbone instead of propane.

Uniqueness

®-2-N-Fmoc-propane-1,2-diamine HCl is unique due to the stability and ease of removal of the Fmoc protecting group, making it highly suitable for automated peptide synthesis. The Fmoc group provides a balance between stability during synthesis and ease of removal under mild conditions, which is advantageous compared to other protecting groups like Boc and Cbz.

生物活性

(R)-2-N-Fmoc-propane-1,2-diamine hydrochloride is a chiral diamine compound primarily utilized in peptide synthesis and organic chemistry. Its biological activity is closely linked to its structural features, particularly the presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and its chiral nature. This article explores the biological activity of this compound, focusing on its roles in drug development, antimicrobial properties, and potential interactions with biological targets.

Chemical Structure and Properties

(R)-2-N-Fmoc-propane-1,2-diamine HCl is characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 284.79 g/mol

- Chirality : The compound exists as an enantiomer, which influences its biological interactions.

The Fmoc group enhances the compound's stability and solubility, making it suitable for various applications in peptide synthesis and drug formulation.

Applications in Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. Its role in forming peptide bonds allows for the creation of biologically active peptides that can exhibit various functions such as enzyme inhibition and receptor binding. The chirality of the compound is crucial, as it can significantly affect the pharmacological properties of the resulting peptides.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Chiral diamine | Enantiomer with distinct biological activity |

| (S)-2-N-Fmoc-propane-1,2-diamine HCl | Chiral diamine | Different biological interactions |

| 1,3-Diaminopropane | Unprotected diamine | More reactive due to lack of Fmoc protection |

| N,N-Dimethylpropanediamine | Dimethylated diamine | Alters reactivity due to steric hindrance |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain peptides synthesized using this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these peptides often fall within a range that suggests potent antibacterial properties without inducing hemolytic activity against human red blood cells.

Case Study : A recent study demonstrated that peptides derived from this compound showed effective permeabilization of bacterial membranes, leading to rapid bacterial cell death. The results indicated that these peptides could serve as potential candidates for developing new antimicrobial agents .

Enzyme Interactions

The amine groups present in this compound suggest potential interactions with various enzymes and receptors. The compound's ability to form stable complexes with biological molecules may enhance its utility in drug design and development.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Peptide Synthesis Efficiency : Studies show that using this compound can lead to high yields and purity in peptide synthesis processes .

- Antimicrobial Efficacy : Peptides synthesized from this compound displayed MIC values as low as 11 nM against resistant strains of Staphylococcus aureus .

- Potential for Drug Development : The unique structural features of this compound allow for selective interactions with biological targets, making it a promising candidate for further pharmacological studies .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOFWULBDZBXDL-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。